7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C19H14F6N2OS and its molecular weight is 432.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles and mechanisms of action as reported in various studies.
Chemical Structure
The compound's structure includes a thiazoloquinoxaline core with trifluoromethyl substituents, which are known to enhance the lipophilicity and metabolic stability of drug candidates. The molecular formula is C23H25F6N3OS, and its systematic name reflects its complex architecture.
Antimicrobial Activity
Studies have shown that derivatives of thiazoloquinoxaline compounds exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups is believed to enhance their efficacy against various bacterial strains. For instance, compounds with similar structures have demonstrated activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that our compound may also possess similar properties.
Anticonvulsant Activity
Research indicates that thiazoloquinoxaline derivatives can modulate GABA receptors and sodium channels, which are critical in the management of seizures. In a study assessing anticonvulsant properties, compounds structurally related to our target showed significant protective effects in animal models of epilepsy (e.g., MES and PTZ tests). The mechanism likely involves interaction with voltage-gated sodium channels (VGSCs) and GABA_A receptors, which are crucial for neuronal excitability regulation.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of similar thiazoloquinoxaline derivatives on cancer cell lines have shown promising results. The ability to induce apoptosis in various cancer cell lines suggests potential as an anticancer agent. The trifluoromethyl groups may play a role in enhancing cellular uptake and bioactivity.
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of thiazoloquinoxaline derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against multi-drug resistant strains .
Case Study 2: Anticonvulsant Mechanism
In a pharmacological study assessing the anticonvulsant activity of related compounds, it was found that certain derivatives showed significant efficacy in protecting against seizures induced by electrical stimulation. The most active compound demonstrated an ED50 value comparable to established anticonvulsants like carbamazepine .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N2OS/c20-18(21,22)12-3-1-2-11(6-12)8-26-15-7-13(19(23,24)25)4-5-14(15)27-10-29-9-16(27)17(26)28/h1-7,16H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFKLELFHRTYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.